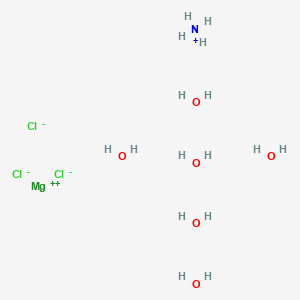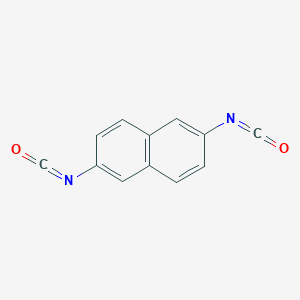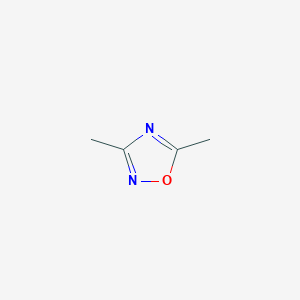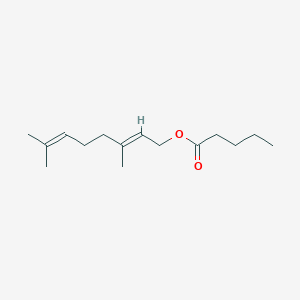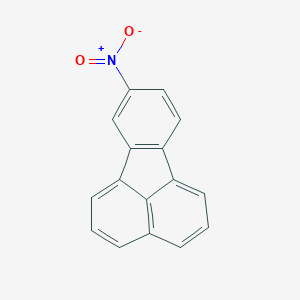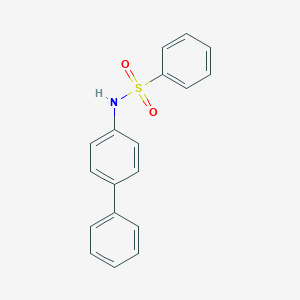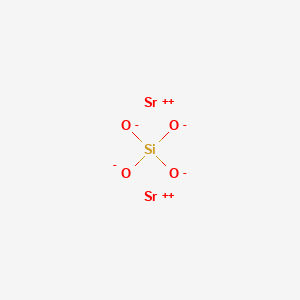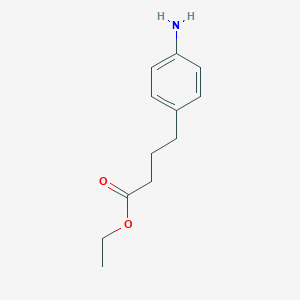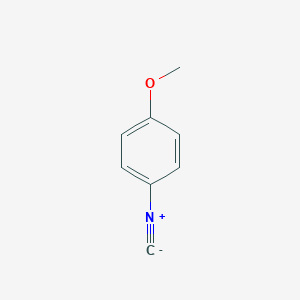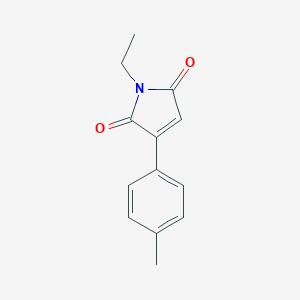
Maleimide, N-ethyl-2-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleimide, N-ethyl-2-p-tolyl- is a chemical compound that has been widely used in scientific research for its unique properties. It is a type of maleimide derivative that has a wide range of applications in biochemistry and molecular biology.
Wirkmechanismus
Maleimide, N-ethyl-2-p-tolyl- reacts with free sulfhydryl groups (-SH) of cysteine residues in proteins and peptides through a Michael addition reaction. This reaction results in the formation of a covalent bond between the maleimide group and the thiol group of cysteine. The resulting cross-linked protein or peptide can be analyzed using various biochemical and biophysical techniques.
Biochemische Und Physiologische Effekte
Maleimide, N-ethyl-2-p-tolyl- has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The cross-linking reaction is specific to cysteine residues and does not affect other amino acid residues. However, excessive use of Maleimide, N-ethyl-2-p-tolyl- can lead to non-specific cross-linking and protein aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
Maleimide, N-ethyl-2-p-tolyl- has several advantages for lab experiments. It is a highly specific cross-linking reagent that can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes. It is also easy to use and does not require any special equipment or expertise. However, excessive use of Maleimide, N-ethyl-2-p-tolyl- can lead to non-specific cross-linking and protein aggregation, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the use of Maleimide, N-ethyl-2-p-tolyl- in scientific research. One direction is the development of new cross-linking reagents with improved specificity and efficiency. Another direction is the application of Maleimide, N-ethyl-2-p-tolyl- in the study of protein-protein interactions in living cells. This can be achieved by incorporating Maleimide, N-ethyl-2-p-tolyl- into genetically encoded tags that can be expressed in living cells. Finally, the use of Maleimide, N-ethyl-2-p-tolyl- in the study of protein conformational changes in disease states, such as Alzheimer's disease, can provide valuable insights into the molecular mechanisms of these diseases.
Synthesemethoden
Maleimide, N-ethyl-2-p-tolyl- is synthesized by reacting N-ethylmaleimide with p-toluidine in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is highly soluble in organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Maleimide, N-ethyl-2-p-tolyl- has been widely used in scientific research as a cross-linking reagent for proteins and peptides. It reacts with free sulfhydryl groups (-SH) of cysteine residues in proteins and peptides, resulting in the formation of a covalent bond. This cross-linking reaction can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Eigenschaften
CAS-Nummer |
15093-84-2 |
|---|---|
Produktname |
Maleimide, N-ethyl-2-p-tolyl- |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-3-14-12(15)8-11(13(14)16)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
ZRYPHXKWUAZUCC-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
Synonyme |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



